3-Methylpyrrolidine-2,5-dione
Overview
Description
. It is a cyclic amide, or lactam, featuring a pyrrolidine ring with a methyl group at the third position and two carbonyl groups at the second and fifth positions. This compound is known for its versatility in various scientific and industrial applications.
Mechanism of Action
Target of Action
3-Methylpyrrolidine-2,5-dione, also known as Ethosuximide, primarily targets the neuronal voltage-sensitive sodium and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.
Mode of Action
The compound interacts with its targets by influencing the neuronal voltage-sensitive sodium and L-type calcium channels . This interaction results in changes in the electrical activity of the neurons, which can lead to a reduction in the frequency and severity of seizures .
Biochemical Pathways
It is known that the compound’s action on the neuronal voltage-sensitive sodium and l-type calcium channels can affect various downstream effects, including the regulation of neurotransmitter release and neuronal excitability .
Pharmacokinetics
It is known that the compound has significant anticonvulsant activity in the mest test .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the frequency and severity of seizures . This is achieved through its influence on the neuronal voltage-sensitive sodium and L-type calcium channels, which leads to changes in neuronal electrical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidine-2,5-dione can be synthesized through several methods, including the cyclization of amino acids or their derivatives. One common synthetic route involves the cyclization of 3-aminobutyric acid under acidic conditions. The reaction typically requires heating the starting material in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can yield various substituted pyrrolidines or other nitrogen-containing heterocycles.
Scientific Research Applications
3-Methylpyrrolidine-2,5-dione has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for structural and functional studies.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications.
Comparison with Similar Compounds
3-Methylpyrrolidine-2,5-dione is structurally similar to other pyrrolidine derivatives, such as pyrrolidone and succinimide. its unique substitution pattern and reactivity distinguish it from these compounds. Other similar compounds include:
Pyrrolidone: A five-membered lactam with a similar ring structure but without the methyl group.
Succinimide: A cyclic imide with two carbonyl groups but lacking the pyrrolidine ring.
N-Methylsuccinimide: A derivative of succinimide with a methyl group attached to the nitrogen atom.
These compounds share some chemical properties with this compound but differ in their reactivity and applications.
Properties
IUPAC Name |
3-methylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJJUFUPJGVIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-90-7 | |
Record name | 2,5-Pyrrolidinedione, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5615-90-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylpyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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